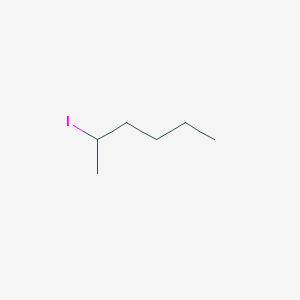

2-Iodohexane

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-iodohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13I/c1-3-4-5-6(2)7/h6H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCEDNORUDUKWGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80940011 | |

| Record name | 2-Iodohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80940011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18589-27-0 | |

| Record name | 2-Iodohexane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18589-27-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Iodohexane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018589270 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Iodohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80940011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-iodohexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.556 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Iodohexane

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Iodohexane is a secondary alkyl iodide that serves as a versatile reagent and intermediate in organic synthesis. Its utility in the construction of more complex molecular architectures makes it a compound of interest for researchers in pharmaceuticals and materials science. This technical guide provides a comprehensive overview of the physical and chemical properties of 2-iodo-hexane, including detailed experimental protocols and a visualization of its reactive behavior.

Physical and Chemical Properties

The physical and chemical properties of 2-iodo-hexane are summarized in the tables below. These properties are crucial for its handling, storage, and application in chemical reactions.

Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₆H₁₃I | |

| Molecular Weight | 212.07 g/mol | |

| Appearance | Colorless to light yellow liquid | |

| Density | 1.444 g/cm³ at 25 °C | |

| Boiling Point | 171.5 °C at 760 mmHg | |

| Melting Point | -68.15 °C (estimate) | |

| Refractive Index (n²⁰/D) | 1.494 | |

| Flash Point | 55.1 °C | |

| Vapor Pressure | 1.86 mmHg at 25 °C | |

| Solubility | Insoluble in water; soluble in common organic solvents like ethanol, ether, and acetone. |

Chemical Properties

| Property | Description | Reference |

| CAS Number | 18589-27-0 | |

| IUPAC Name | This compound | |

| Synonyms | sec-Hexyl iodide | |

| Stability | Light-sensitive; may decompose upon exposure to light and air, releasing iodine. Typically stored with a copper stabilizer. | |

| Reactivity | The carbon-iodine bond is the weakest among the haloalkanes, making 2-iodo-hexane a reactive alkylating agent. It readily undergoes nucleophilic substitution (SN2) and elimination (E2) reactions. The secondary nature of the alkyl halide allows for competition between these two pathways, depending on the nature of the nucleophile/base and the reaction conditions. |

Spectroscopic Data

Spectroscopic data is essential for the identification and characterization of 2-iodo-hexane.

| Spectroscopy | Data |

| ¹H NMR | Spectral data is available in various databases. |

| ¹³C NMR | Spectral data is available in various databases. |

| Infrared (IR) | Characteristic peaks for C-H and C-I bonds are expected. |

| Mass Spectrometry (MS) | The mass spectrum shows the molecular ion peak and fragmentation patterns characteristic of an iodoalkane. |

Experimental Protocols

Synthesis of this compound from 2-Hexanol

This protocol describes a common method for the preparation of 2-iodo-hexane from 2-hexanol via a nucleophilic substitution reaction.

Materials:

-

2-Hexanol

-

Red phosphorus

-

Iodine

-

Anhydrous diethyl ether

-

5% Sodium thiosulfate solution

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a dry round-bottom flask equipped with a reflux condenser and a dropping funnel, place red phosphorus (1.2 equivalents) and anhydrous diethyl ether.

-

Cool the flask in an ice bath and slowly add iodine (1.1 equivalents) portion-wise with stirring.

-

Once the iodine has been added, slowly add 2-hexanol (1.0 equivalent) from the dropping funnel.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to a gentle reflux for 2-3 hours.

-

Cool the reaction mixture to room temperature and carefully decant the ether solution from the excess phosphorus.

-

Wash the ether solution in a separatory funnel with an equal volume of 5% sodium thiosulfate solution to remove any unreacted iodine.

-

Subsequently, wash the organic layer with saturated sodium bicarbonate solution and then with brine.

-

Dry the ether layer over anhydrous magnesium sulfate, filter, and remove the diethyl ether using a rotary evaporator.

-

The crude 2-iodo-hexane can be purified by fractional distillation under reduced pressure.

Purification of this compound

This protocol outlines the purification of crude 2-iodo-hexane.

Materials:

-

Crude 2-iodo-hexane

-

Fractional distillation apparatus

-

Vacuum pump

-

Heating mantle

Procedure:

-

Set up a fractional distillation apparatus for distillation under reduced pressure.

-

Place the crude 2-iodo-hexane in the distillation flask.

-

Slowly heat the flask while applying a vacuum.

-

Collect the fraction that distills at the appropriate boiling point for 2-iodo-hexane at the given pressure.

-

Store the purified 2-iodo-hexane in a dark, well-sealed container, preferably with a small piece of copper wire to act as a stabilizer.

Reactivity and Reaction Mechanisms

As a secondary alkyl halide, 2-iodo-hexane can undergo both nucleophilic substitution (SN2) and elimination (E2) reactions. The outcome of the reaction is highly dependent on the strength and steric bulk of the nucleophile/base and the reaction conditions.

A classic example is the reaction of 2-iodo-hexane with a strong, non-bulky base such as sodium ethoxide in ethanol. This reaction leads to a mixture of substitution and elimination products.

Competing SN2 and E2 Pathways

The following diagram illustrates the competing reaction pathways for 2-iodo-hexane with sodium ethoxide.

Caption: Competing SN2 and E2 reaction pathways of this compound with sodium ethoxide.

In this reaction:

-

The SN2 pathway results in the formation of 2-ethoxyhexane, an example of the Williamson ether synthesis.

-

The E2 pathway leads to the formation of alkenes. The major elimination product is typically the more substituted and thermodynamically more stable alkene, 2-hexene (Zaitsev's rule). A minor amount of the less substituted alkene, 1-hexene (Hofmann product), may also be formed.

Safety and Handling

This compound is a flammable liquid and should be handled in a well-ventilated fume hood. It is harmful if swallowed or inhaled and causes skin and eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. It is light-sensitive and should be stored in a tightly sealed, opaque container in a cool, dry place away from oxidizing agents.

Conclusion

This technical guide provides a detailed overview of the core physical and chemical properties of 2-iodo-hexane. The information presented, including tabulated data, experimental protocols, and a visualization of its reactivity, is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development and organic synthesis. Understanding these properties is paramount for the safe and effective use of this versatile chemical compound.

2-Iodohexane: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information on 2-Iodohexane, a key alkyl iodide intermediate in organic synthesis. This document outlines its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and discusses its reactivity and safety considerations.

Core Properties of this compound

This compound, a secondary alkyl halide, is a valuable reagent in various chemical transformations, including nucleophilic substitution and elimination reactions. Its physical and chemical properties are summarized below.

| Property | Value | Reference |

| CAS Number | 18589-27-0 | [1][2] |

| Molecular Formula | C₆H₁₃I | [1][2] |

| Molecular Weight | 212.07 g/mol | [1][2] |

| Boiling Point | 171.5 °C at 760 mmHg | [2] |

| Melting Point | -68.15 °C (estimate) | [2] |

| Density | 1.444 g/cm³ | [2] |

| Refractive Index | 1.494 | |

| Vapor Pressure | 1.86 mmHg at 25 °C | [2] |

Synthesis of this compound

A common and efficient method for the synthesis of this compound is through the hydroiodination of 1-hexene. The following experimental protocol is adapted from established procedures.

Experimental Protocol: Synthesis of this compound from 1-Hexene

Materials:

-

1-Hexene

-

Potassium iodide (KI)

-

95% Orthophosphoric acid (H₃PO₄)

-

Diethyl ether

-

10% aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Saturated sodium chloride (NaCl) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a 1-liter three-necked flask equipped with a reflux condenser, a mechanical stirrer, and a thermometer, combine 250 g (1.5 moles) of potassium iodide and 221 g (2.14 moles) of 95% orthophosphoric acid.

-

To this mixture, add 41 g (0.5 mole) of 1-hexene.

-

Stir the mixture vigorously and heat it to 80°C for 3 hours.

-

After cooling, add 150 ml of water and 250 ml of diethyl ether while continuing to stir.

-

Separate the ether extract and decolorize it by washing with 50 ml of 10% aqueous sodium thiosulfate solution.

-

Wash the ether layer with 50 ml of saturated sodium chloride solution and dry it over anhydrous sodium sulfate.

-

Evaporate the diethyl ether on a steam bath.

-

Distill the resulting product under reduced pressure to obtain pure this compound. The expected yield is approximately 94.5%.[3]

Caption: Synthesis workflow for this compound from 1-hexene.

Reactivity Profile

This compound is a versatile substrate for various organic reactions. Due to the nature of the carbon-iodine bond and its position on a secondary carbon, it can undergo both nucleophilic substitution (Sₙ1 and Sₙ2) and elimination (E1 and E2) reactions. The outcome of the reaction is highly dependent on the nature of the nucleophile/base, the solvent, and the reaction temperature.

For instance, the reaction of this compound with a strong, non-bulky base such as sodium ethoxide will likely lead to a mixture of substitution (2-ethoxyhexane) and elimination (hexenes) products. The E2 mechanism is favored by strong bases, while the Sₙ2 mechanism can also occur.

Caption: Competing reaction pathways of this compound with sodium ethoxide.

Safety and Handling

This compound is a combustible liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is known to cause skin and serious eye irritation.[4] Personal protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times when handling this compound. Store in a cool, dry, and well-ventilated area away from heat and sources of ignition. For detailed safety information, consult the Safety Data Sheet (SDS).[4][5]

References

Synthesis of 2-Iodohexane from 2-Hexanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-iodohexane from 2-hexanol, a key transformation in organic synthesis. The document details the prevalent methodologies, with a focus on the Appel reaction, and includes a thorough experimental protocol. Furthermore, it presents quantitative data, reaction mechanisms, and a procedural workflow to facilitate understanding and implementation in a laboratory setting. This guide is intended to be a valuable resource for researchers and professionals in the fields of chemistry and drug development.

Introduction

The conversion of alcohols to alkyl iodides is a fundamental transformation in organic chemistry, providing a versatile intermediate for various subsequent reactions, including nucleophilic substitutions and cross-coupling reactions. This compound, in particular, serves as a valuable building block in the synthesis of more complex organic molecules. This guide focuses on the efficient synthesis of this compound from the readily available precursor, 2-hexanol. Several methods have been developed for this conversion, with the Appel reaction being one of the most widely employed due to its mild reaction conditions and high yields.

Reaction Methodologies

The conversion of 2-hexanol to this compound can be achieved through various synthetic routes. The most prominent and reliable method is the Appel reaction, which utilizes triphenylphosphine and iodine. Alternative methods include the use of hydrogen iodide or other phosphorus-based reagents.

The Appel Reaction

The Appel reaction provides a mild and efficient method for the conversion of primary and secondary alcohols to the corresponding alkyl iodides.[1][2] The reaction proceeds via an S(_N)2 mechanism, resulting in the inversion of stereochemistry at the reacting center.[3][4] The common reagent system for iodination is a combination of triphenylphosphine (PPh(_3)), iodine (I(_2)), and a base, typically imidazole, to neutralize the generated HI.[5]

Reaction Mechanism: The Appel Reaction

The mechanism of the Appel reaction for the conversion of 2-hexanol to this compound involves several key steps, as illustrated in the diagram below. Initially, triphenylphosphine reacts with iodine to form a triphenylphosphine-iodine adduct. This species then reacts with 2-hexanol to form an alkoxyphosphonium iodide intermediate. The iodide ion then acts as a nucleophile, attacking the carbon atom bearing the oxygen in an S(_N)2 fashion, leading to the formation of this compound and triphenylphosphine oxide.

Caption: Reaction mechanism of the Appel reaction for 2-hexanol.

Experimental Protocol

This section provides a detailed experimental protocol for the synthesis of this compound from 2-hexanol using the Appel reaction.

Materials:

-

2-Hexanol

-

Triphenylphosphine (PPh(_3))

-

Iodine (I(_2))

-

Imidazole

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium thiosulfate (Na(_2)S(_2)O(_3)) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO(_4)) or sodium sulfate (Na(_2)SO(_4))

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add triphenylphosphine (1.5 eq) and imidazole (2.0 eq). Dissolve the solids in anhydrous dichloromethane (DCM).

-

Addition of Iodine: Cool the flask in an ice bath and slowly add a solution of iodine (1.5 eq) in DCM. The solution will turn dark brown.

-

Addition of 2-Hexanol: Once the iodine is fully dissolved, add 2-hexanol (1.0 eq) dropwise to the reaction mixture while maintaining the temperature at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Continue adding the thiosulfate solution until the brown color of the iodine disappears.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 20 mL).

-

Washing: Combine the organic layers and wash with brine (1 x 20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by flash column chromatography on silica gel using a non-polar eluent (e.g., hexanes) to yield pure this compound.

Data Presentation

This section summarizes the key quantitative data for the starting material and the product.

Table 1: Physical and Chemical Properties

| Property | 2-Hexanol | This compound |

| Molecular Formula | C(6)H({14})O | C(6)H({13})I |

| Molar Mass | 102.17 g/mol [6] | 212.07 g/mol [7] |

| Appearance | Colorless liquid | Colorless to light yellow liquid |

| Boiling Point | 136 °C | 179-180 °C |

| Density | 0.814 g/cm³ | 1.44 g/cm³ |

Table 2: Reaction Parameters and Expected Yield

| Parameter | Value |

| Reactant Ratio | 2-Hexanol : PPh(_3) : I(_2) : Imidazole = 1 : 1.5 : 1.5 : 2.0 |

| Solvent | Dichloromethane (DCM) |

| Reaction Temperature | 0 °C to Room Temperature |

| Reaction Time | 2-4 hours |

| Expected Yield | 80-95% (Typical for secondary alcohols)[8][9][10] |

Table 3: Spectroscopic Data

| Spectroscopic Data | 2-Hexanol[6][11][12] | This compound[7] |

| ¹H NMR (CDCl₃) | δ 3.79 (m, 1H), 1.45 (m, 1H), 1.30 (m, 6H), 1.18 (d, 3H), 0.90 (t, 3H) ppm | δ 4.15 (m, 1H), 1.95 (d, 3H), 1.80-1.65 (m, 2H), 1.45-1.25 (m, 4H), 0.90 (t, 3H) ppm |

| ¹³C NMR (CDCl₃) | δ 68.3, 39.0, 31.8, 27.9, 23.6, 22.6, 14.1 ppm | δ 39.8, 35.2, 31.2, 29.8, 22.3, 13.9 ppm |

| IR (neat) | 3350 (br, O-H), 2958, 2931, 2872 (C-H), 1115 (C-O) cm⁻¹ | 2955, 2927, 2858 (C-H), 1165 (C-I) cm⁻¹ |

| Mass Spec (EI) | m/z 87, 73, 59, 45 (base peak) | m/z 212 (M⁺), 127, 85, 69, 55, 43 (base peak) |

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound from 2-hexanol.

Caption: General workflow for the synthesis of this compound.

Conclusion

This technical guide has detailed a robust and efficient method for the synthesis of this compound from 2-hexanol, primarily focusing on the Appel reaction. The provided experimental protocol, along with the comprehensive data tables and mechanistic diagrams, offers a practical resource for chemists in research and development. The mild conditions and high yields associated with this method make it a preferred choice for this important synthetic transformation.

References

- 1. Appel Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Appel reaction - Wikipedia [en.wikipedia.org]

- 4. Appel Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 5. researchgate.net [researchgate.net]

- 6. 2-Hexanol | C6H14O | CID 12297 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | C6H13I | CID 33019 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. scribd.com [scribd.com]

- 10. researchgate.net [researchgate.net]

- 11. 2-Hexanol [webbook.nist.gov]

- 12. 2-HEXANOL(626-93-7) 1H NMR [m.chemicalbook.com]

Spectroscopic Profile of 2-Iodohexane: A Technical Guide

This guide provides a detailed overview of the spectroscopic data for 2-iodohexane (CAS No: 18589-27-0), a key alkyl iodide intermediate.[1] The document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics.

Molecular Structure and Spectroscopic Overview

This compound is a secondary haloalkane with the chemical formula C₆H₁₃I.[1][2] Its structure consists of a six-carbon hexane chain with an iodine atom substituted at the second carbon position. This structure gives rise to distinct spectroscopic features that are crucial for its identification and characterization. The primary analytical techniques—NMR, IR, and MS—provide complementary information regarding the molecule's carbon-hydrogen framework, functional groups, and overall molecular weight and fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the precise structure of organic molecules. For this compound, both ¹H and ¹³C NMR provide key insights into its atomic connectivity.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by signals corresponding to the 13 distinct protons in the molecule. The chemical shifts (δ) are influenced by the electronegative iodine atom, which deshields adjacent protons, causing them to resonate further downfield.

Table 1: Predicted ¹H NMR Data for this compound

| Protons (Position) | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Coupling Constant (J, Hz) (Predicted) | Integration |

| CH₃ (C1) | ~1.70 | Doublet | ~6.8 | 3H |

| CH-I (C2) | ~4.15 | Sextet | ~6.8 | 1H |

| CH₂ (C3) | ~1.80 | Multiplet | - | 2H |

| CH₂ (C4) | ~1.35 | Multiplet | - | 2H |

| CH₂ (C5) | ~1.30 | Multiplet | - | 2H |

| CH₃ (C6) | ~0.90 | Triplet | ~7.2 | 3H |

Note: Predicted values are based on standard chemical shift tables and analysis of similar structures. Actual experimental values may vary slightly.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of this compound displays six unique signals, corresponding to each carbon atom in the molecule. The carbon atom bonded to the iodine (C2) is significantly shifted due to the "heavy atom effect."

Table 2: ¹³C NMR Data for this compound

| Carbon Atom | Chemical Shift (δ, ppm) |

| C1 | 28.5 |

| C2 | 36.0 |

| C3 | 42.1 |

| C4 | 30.9 |

| C5 | 22.3 |

| C6 | 13.9 |

(Data sourced from A. Ejchart, Org. Magn. Resonance 15, 22 (1981) as cited by SpectraBase and PubChem).[1][3]

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to bond vibrations. The IR spectrum of this compound is dominated by absorptions from C-H and C-I bonds.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Bond Vibration | Intensity |

| 2850–2960 | C-H (sp³) stretch | Medium-Strong |

| 1450–1470 | C-H bend (CH₂) | Medium |

| 1375 | C-H bend (CH₃) | Medium |

| 500–600 | C-I stretch | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Electron Ionization (EI) is a common method that results in the formation of a molecular ion (M⁺) and various fragment ions, which are characteristic of the compound's structure.

Table 4: Major Peaks in the Electron Ionization Mass Spectrum of this compound

| m/z | Relative Intensity (%) | Proposed Fragment |

| 212 | ~5 | [M]⁺ (C₆H₁₃I)⁺ |

| 127 | ~15 | [I]⁺ |

| 85 | ~95 | [M - I]⁺ (C₆H₁₃)⁺ |

| 57 | ~40 | [C₄H₉]⁺ |

| 43 | 100 | [C₃H₇]⁺ |

| 41 | ~60 | [C₃H₅]⁺ |

(Data sourced from NIST Mass Spectrometry Data Center).[2]

Experimental Protocols

The data presented in this guide are obtained through standardized spectroscopic techniques. The following are generalized protocols typical for the analysis of a liquid haloalkane like this compound.

NMR Spectroscopy Protocol

A solution of this compound is prepared by dissolving 5-25 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) within a 5 mm NMR tube. Tetramethylsilane (TMS) is often used as an internal standard (δ 0.00 ppm). The spectrum is acquired on an NMR spectrometer (e.g., operating at 300-500 MHz for ¹H) at a constant temperature, typically 298 K. Data acquisition involves a set number of scans, which are then Fourier transformed to produce the final spectrum.

IR Spectroscopy Protocol

For a liquid sample like this compound, the spectrum is typically recorded "neat" (undiluted). A single drop of the liquid is placed between two polished salt plates (e.g., NaCl or KBr), which are then pressed together to form a thin liquid film. The plates are mounted in the sample holder of an FT-IR spectrometer. A background spectrum of the empty salt plates is recorded first and automatically subtracted from the sample spectrum to eliminate interference from atmospheric CO₂ and H₂O.

Mass Spectrometry Protocol

The mass spectrum is obtained using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction. For electron ionization (EI-MS), the sample is introduced into the ion source, where it is vaporized and bombarded by a beam of electrons, typically with an energy of 70 eV. This causes the molecule to ionize and fragment. The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge (m/z) ratio. A detector then records the abundance of each ion.

Logical Workflow for Spectroscopic Analysis

The characterization of an organic compound like this compound follows a logical progression of spectroscopic analyses. Each technique provides a piece of the structural puzzle, culminating in an unambiguous identification.

References

Synthesis of Enantiopure (R)- and (S)-2-Iodohexane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the stereospecific synthesis of (R)-2-Iodohexane and (S)-2-Iodohexane, crucial chiral building blocks in pharmaceutical and organic chemistry. The primary and most effective method for obtaining these enantiomerically pure compounds involves the nucleophilic substitution of the corresponding chiral 2-hexanols. This guide provides a comprehensive overview of the synthetic pathways, detailed experimental protocols, and relevant quantitative data.

Introduction

Chiral iodoalkanes, such as (R)- and (S)-2-Iodohexane, are valuable intermediates in asymmetric synthesis. Their stereochemistry plays a pivotal role in the biological activity of many pharmaceutical compounds. The synthesis of these molecules with high enantiomeric purity is therefore of significant interest. The most common and reliable method to achieve this is through the stereoinvertive conversion of readily available chiral secondary alcohols, namely (R)- and (S)-2-hexanol. This conversion typically proceeds via an S(_N)2 mechanism, which ensures the inversion of the stereocenter.

Synthetic Pathways

The primary route for the synthesis of (R)- and (S)-2-Iodohexane involves the conversion of the corresponding enantiomers of 2-hexanol. This can be achieved through several methods, with the Appel reaction and methods involving the activation of the hydroxyl group followed by nucleophilic substitution with iodide being the most prominent.

Synthesis via the Appel Reaction

The Appel reaction provides a direct method for the conversion of alcohols to alkyl iodides with inversion of stereochemistry. This reaction utilizes triphenylphosphine (PPh(_3)) and iodine (I(_2)) to generate the iodinating agent in situ.

Caption: Stereoinvertive synthesis of (R)- and (S)-2-Iodohexane via the Appel reaction.

Synthesis via Sulfonate Ester Intermediate

An alternative, two-step method involves the conversion of the chiral alcohol to a sulfonate ester (e.g., tosylate or mesylate), which is an excellent leaving group. Subsequent reaction with an iodide salt, such as sodium iodide (NaI), in a polar aprotic solvent like acetone proceeds via an S(_N)2 mechanism to yield the desired alkyl iodide with inversion of configuration.[1] This is a classic example of the Finkelstein reaction.[2]

Caption: Two-step synthesis of (R)- and (S)-2-Iodohexane via a sulfonate ester intermediate.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of (S)-2-Iodohexane from (R)-2-Hexanol. The synthesis of (R)-2-Iodohexane from (S)-2-Hexanol follows the same procedure.

Method 1: Appel Reaction

Materials:

-

(R)-2-Hexanol

-

Triphenylphosphine (PPh(_3))

-

Iodine (I(_2))

-

Imidazole

-

Dichloromethane (DCM), anhydrous

-

Hexane

-

Saturated aqueous sodium thiosulfate (Na(_2)S(_2)O(_3)) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO(_4))

Procedure:

-

To a solution of triphenylphosphine (1.2 eq) and imidazole (1.2 eq) in anhydrous dichloromethane at 0 °C under an inert atmosphere, add iodine (1.2 eq) portion-wise.

-

Stir the resulting mixture at 0 °C for 30 minutes.

-

Add a solution of (R)-2-Hexanol (1.0 eq) in anhydrous dichloromethane dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the addition of saturated aqueous sodium thiosulfate solution to remove excess iodine.

-

Separate the organic layer and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using hexane as the eluent to afford (S)-2-Iodohexane.

Method 2: Via Tosylate Intermediate

Step 1: Synthesis of (R)-2-Hexyl Tosylate

Materials:

-

(R)-2-Hexanol

-

p-Toluenesulfonyl chloride (TsCl)

-

Pyridine, anhydrous

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO(_3)) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO(_4))

Procedure:

-

Dissolve (R)-2-Hexanol (1.0 eq) in anhydrous pyridine and cool to 0 °C.

-

Add p-toluenesulfonyl chloride (1.1 eq) portion-wise, maintaining the temperature at 0 °C.

-

Stir the reaction mixture at 0 °C for 4-6 hours.

-

Pour the reaction mixture into ice-cold 1 M HCl and extract with dichloromethane.

-

Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield (R)-2-Hexyl Tosylate.

Step 2: Synthesis of (S)-2-Iodohexane

Materials:

-

(R)-2-Hexyl Tosylate

-

Sodium iodide (NaI)

-

Acetone, anhydrous

-

Diethyl ether

-

Water

Procedure:

-

Dissolve (R)-2-Hexyl Tosylate (1.0 eq) in anhydrous acetone.

-

Add sodium iodide (3.0 eq) and heat the mixture to reflux for 12-24 hours.

-

Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and remove the acetone under reduced pressure.

-

Partition the residue between diethyl ether and water.

-

Separate the organic layer and wash with saturated aqueous sodium thiosulfate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by distillation or column chromatography on silica gel to obtain (S)-2-Iodohexane.

Data Presentation

The following tables summarize the expected quantitative data for the synthesis of chiral 2-Iodohexane based on typical yields for these types of reactions.[3][4]

Table 1: Reaction Yields and Enantiomeric Excess

| Synthesis Method | Starting Material | Product | Typical Yield (%) | Typical Enantiomeric Excess (ee, %) |

| Appel Reaction | (R)-2-Hexanol | (S)-2-Iodohexane | 49-68 | 92-98 |

| Appel Reaction | (S)-2-Hexanol | (R)-2-Iodohexane | 49-68 | 92-98 |

| Via Tosylate | (R)-2-Hexanol | (S)-2-Iodohexane | 60-80 (over 2 steps) | >98 |

| Via Tosylate | (S)-2-Hexanol | (R)-2-Iodohexane | 60-80 (over 2 steps) | >98 |

Table 2: Physical and Spectroscopic Data for this compound

| Property | Value |

| Molecular Formula | C(6)H({13})I |

| Molecular Weight | 212.07 g/mol |

| Boiling Point | 171.5 °C at 760 mmHg[5] |

| Density | 1.444 g/cm |

| Refractive Index | 1.4878[5] |

Note: Specific rotation values for the enantiomers would need to be determined experimentally.

Logical Workflow for Synthesis and Purification

Caption: General experimental workflow for the synthesis and purification of chiral this compound.

Conclusion

The synthesis of enantiomerically pure (R)- and (S)-2-Iodohexane is readily achievable through stereoinvertive S(_N)2 reactions starting from the corresponding chiral 2-hexanols. Both the Appel reaction and the two-step procedure via a sulfonate ester intermediate are effective methods, capable of providing the desired products in good yields and with high enantiomeric excess. The choice of method may depend on the specific laboratory conditions and the desired scale of the reaction. The protocols and data presented in this guide provide a solid foundation for researchers and professionals in the field of drug development and organic synthesis.

References

- 1. Iodoalkane synthesis from alcohols: Iodination reactions using alkali iodides (2): Discussion series on bromination/iodination reactions 25 – Chemia [chemia.manac-inc.co.jp]

- 2. Iodoalkane synthesis: Iodination reactions with halogen exchange (2): Discussion series on bromination/iodination reactions 13 – Chemia [chemia.manac-inc.co.jp]

- 3. In Situ Quench Reactions of Enantioenriched Secondary Alkyllithium Reagents in Batch and Continuous Flow Using an I/Li‐Exchange - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. This compound|lookchem [lookchem.com]

Stability and Storage of 2-Iodohexane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and optimal storage conditions for 2-Iodohexane. Understanding these parameters is critical for ensuring the compound's integrity, which is paramount for reproducible experimental outcomes and the synthesis of pure final products. This document outlines the primary factors influencing the stability of this compound, its degradation pathways, and best practices for storage and handling. Furthermore, it details analytical methodologies for assessing its purity over time.

Factors Influencing the Stability of this compound

The stability of this compound is influenced by several environmental factors. Due to the inherent reactivity of the carbon-iodine bond, improper handling and storage can lead to significant degradation. Alkyl iodides are generally the most reactive among alkyl halides, a characteristic that underscores the need for stringent storage protocols.

Key environmental factors affecting stability include:

-

Temperature: Elevated temperatures accelerate the rate of decomposition through various pathways, including elimination and substitution reactions.

-

Light: Exposure to light, particularly UV radiation, can induce homolytic cleavage of the C-I bond, initiating free-radical chain reactions that lead to a variety of degradation products.

-

Moisture: Water can act as a nucleophile, leading to slow hydrolysis of this compound to form 2-hexanol and hydroiodic acid.

-

Oxygen: The presence of oxygen can facilitate and propagate free-radical degradation pathways, especially when initiated by light or heat.

-

Incompatible Materials: Contact with strong bases can promote elimination reactions, while strong oxidizing agents can also lead to decomposition.

The following table summarizes the primary degradation pathways for this compound.

| Degradation Pathway | Triggering Factors | Major Degradation Products |

| Elimination | Heat, Strong Bases | 1-Hexene, 2-Hexene |

| Nucleophilic Substitution | Moisture (Hydrolysis) | 2-Hexanol, Hydroiodic Acid |

| Free Radical Decomposition | Light (UV), Heat, Oxygen | Hexane, Iodine, various recombination products |

Quantitative Stability Data

Table 1: Illustrative Example of Thermal Stability of this compound

| Storage Temperature (°C) | Time (Months) | Purity (%) | Appearance |

| -20 | 0 | >99 | Colorless liquid |

| 6 | >98 | Colorless liquid | |

| 12 | >98 | Colorless liquid | |

| 4 | 0 | >99 | Colorless liquid |

| 3 | ~97 | Faint yellow tinge | |

| 6 | ~95 | Yellow liquid | |

| 25 (Room Temperature) | 0 | >99 | Colorless liquid |

| 1 | ~90 | Yellow to brown liquid | |

| 3 | <85 | Brown liquid, possible precipitate |

Table 2: Illustrative Example of Photostability of this compound at 25°C

| Storage Condition | Time (Hours) | Purity (%) | Appearance |

| Dark (Amber Vial) | 0 | >99 | Colorless liquid |

| 24 | >98 | Colorless liquid | |

| 72 | >97 | Faint yellow tinge | |

| Ambient Light | 0 | >99 | Colorless liquid |

| 8 | ~95 | Yellow liquid | |

| 24 | ~88 | Brown liquid |

Recommended Storage and Handling Conditions

To ensure the long-term stability of this compound, the following storage and handling procedures are recommended.[1][2]

Table 3: Recommended Storage and Handling Protocols for this compound

| Parameter | Recommendation | Rationale |

| Temperature | Store at 2-8°C for short-term storage. For long-term storage, -20°C is recommended.[2] | Reduces the rate of all chemical degradation pathways.[2] |

| Light | Store in amber, tightly sealed glass vials or bottles in a dark location.[2] | Prevents initiation of free-radical decomposition by UV light.[2] |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen).[2] | Minimizes oxidation and moisture-related degradation.[2] |

| Container | Use glass containers with PTFE-lined caps. | Glass is inert, and PTFE liners provide a high-quality seal against moisture. |

| Stabilizer | For bulk or long-term storage, the addition of a stabilizer such as copper chips can be considered. | Copper acts as a radical scavenger, inhibiting free-radical chain reactions. |

| Handling | Handle in a well-ventilated area, preferably in a fume hood. Use personal protective equipment (gloves, safety glasses).[1] | Minimizes exposure to potentially harmful vapors and prevents accidental contact. |

| Chemical Segregation | Store away from strong bases and oxidizing agents.[2] | Prevents rapid decomposition reactions.[2] |

Experimental Protocols for Stability Assessment

To quantitatively assess the stability of this compound, a formal stability study should be conducted. The following are detailed methodologies for key experiments.

Protocol 1: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive method for separating and identifying volatile compounds and their degradation products.

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of this compound in a high-purity, volatile solvent such as hexane or ethyl acetate.

-

For quantitative analysis, add a suitable internal standard (e.g., a stable alkyl halide with a distinct retention time) to the stock solution.

-

-

GC-MS Method Development:

-

Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

-

Injector: Set the injector temperature to a level that ensures volatilization without thermal degradation (e.g., 200-250°C).

-

Oven Program: Develop a temperature gradient that effectively separates this compound from potential impurities and degradation products (e.g., hexenes, 2-hexanol). An example program could be: start at 50°C, hold for 2 minutes, ramp to 200°C at 10°C/min, and hold for 5 minutes.

-

Carrier Gas: Use helium at a constant flow rate.

-

Mass Spectrometer: Operate in electron ionization (EI) mode. Scan a mass range appropriate for the expected compounds (e.g., m/z 35-300).

-

-

Stability Study Execution:

-

Analyze an initial sample (time-zero) to establish the initial purity profile and the peak area ratio of this compound to the internal standard.

-

Store aliquots of the this compound sample under the desired test conditions (e.g., different temperatures, light exposures).

-

At specified time points (e.g., 1, 3, 6, 12 months), withdraw an aliquot, prepare a sample with the internal standard, and analyze it using the established GC-MS method.

-

Calculate the percentage purity of this compound at each time point by comparing the peak area ratio to the time-zero sample. Identify any new peaks by their mass spectra to characterize degradation products.

-

Protocol 2: Accelerated Stability Study

Accelerated stability studies use elevated temperatures to predict the shelf-life of a substance at normal storage conditions. The Arrhenius equation is often used to model the relationship between temperature and the degradation rate.

Methodology:

-

Experimental Setup:

-

Place samples of this compound in tightly sealed amber vials under an inert atmosphere.

-

Store the samples in temperature-controlled stability chambers at a minimum of three elevated temperatures (e.g., 40°C, 50°C, and 60°C).

-

Concurrently, store a control sample at the recommended long-term storage temperature (e.g., -20°C).

-

-

Data Collection:

-

At predetermined time intervals (e.g., 0, 1, 2, 4, and 8 weeks), remove a vial from each temperature condition.

-

Allow the vial to equilibrate to room temperature before opening.

-

Determine the purity of the this compound in each sample using a validated analytical method, such as the GC-MS protocol described above.

-

-

Data Analysis:

-

For each temperature, plot the purity of this compound as a function of time.

-

Determine the degradation rate constant (k) at each temperature, assuming pseudo-first-order kinetics if the data fits this model.

-

Create an Arrhenius plot by graphing the natural logarithm of the rate constants (ln k) versus the inverse of the absolute temperature (1/T).

-

Extrapolate the linear regression line to the recommended storage temperature (e.g., 4°C or -20°C) to predict the degradation rate constant and, subsequently, the shelf-life at that temperature.

-

Visualizations

The following diagrams illustrate key concepts related to the stability and handling of this compound.

Caption: Factors influencing the degradation pathways of this compound.

Caption: Recommended workflow for the proper handling and storage of this compound.

Conclusion

The chemical stability of this compound is a critical factor that directly impacts its utility in research and development. It is susceptible to degradation by heat, light, moisture, and incompatible chemicals. Adherence to stringent storage and handling protocols, specifically storage at low temperatures in dark, inert conditions, is essential for preserving its chemical integrity. For critical applications, it is highly recommended that researchers conduct their own stability studies to establish a reliable shelf-life under their specific laboratory conditions.

References

An In-depth Technical Guide to 2-Iodohexane: Safety, Handling, and Experimental Considerations

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety data, handling precautions, and a review of experimental applications for 2-iodohexane. The information is intended to support laboratory safety and procedural planning for researchers and professionals in the fields of chemistry and drug development.

Chemical and Physical Properties

This compound is a secondary alkyl iodide that serves as a useful intermediate in organic synthesis. A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₃I | [1] |

| Molecular Weight | 212.07 g/mol | [1] |

| CAS Number | 18589-27-0 | [1] |

| Appearance | Colorless to light yellow liquid | [2] |

| Boiling Point | 171.5 °C at 760 mmHg | [3] |

| Melting Point | -68.15 °C (estimate) | [3] |

| Flash Point | 55.1 °C | [3] |

| Density | 1.444 g/cm³ | [3] |

| Solubility | Insoluble in water | [2] |

| Refractive Index | 1.4878 | [3] |

| Vapor Pressure | 1.86 mmHg at 25°C | [3] |

Safety and Hazard Information

This compound is classified as a hazardous substance. Proper handling and storage are crucial to ensure laboratory safety. Table 2 summarizes the key hazard information.

| Hazard Category | Classification | Precautionary Statements |

| Flammability | Combustible liquid | Keep away from heat, sparks, open flames, and hot surfaces. No smoking. |

| Skin Corrosion/Irritation | Causes skin irritation | Wash skin thoroughly after handling. Wear protective gloves. |

| Eye Damage/Irritation | Causes serious eye irritation | Wear eye protection/face protection. |

| Acute Toxicity (Oral) | Harmful if swallowed | Do not eat, drink or smoke when using this product. Rinse mouth. |

| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation | Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area. |

Toxicological Summary

The toxicological properties of this compound have not been fully investigated. However, as an alkylating agent, it should be handled with care. Alkyl iodides can be lachrymatory and are generally considered to be irritants. The primary routes of exposure are inhalation, skin contact, and ingestion.

While specific data on the mechanism of toxicity for this compound is limited, it is presumed to act as an alkylating agent, which can lead to cellular damage. There is no evidence to suggest its involvement in specific biological signaling pathways; its toxicity is more likely a result of non-specific covalent modification of biological macromolecules.

Handling and Storage Precautions

Proper handling and storage procedures are essential to minimize the risks associated with this compound.

Handling:

-

Work in a well-ventilated area, preferably in a chemical fume hood.[4]

-

Avoid contact with skin, eyes, and clothing.[4]

-

Wear appropriate personal protective equipment (PPE), as detailed in Table 3.

-

Keep away from sources of ignition.[4]

-

Take precautionary measures against static discharge.[4]

-

Wash hands thoroughly after handling.[4]

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Protect from light, as it may be light-sensitive.

-

Store away from incompatible materials such as strong oxidizing agents and strong bases.

Personal Protective Equipment (PPE)

The following PPE is recommended when handling this compound:

| PPE Type | Specification |

| Eye/Face Protection | Chemical safety goggles or a face shield.[4] |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), and a lab coat. |

| Respiratory Protection | Use in a well-ventilated area. If ventilation is inadequate, a respirator with an organic vapor cartridge may be necessary.[4] |

Emergency Procedures

First-Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[5]

-

Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops or persists.[6]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[5]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5]

-

Specific Hazards: Combustible liquid. Vapors may form explosive mixtures with air.[7]

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[5]

Accidental Release Measures:

-

Ensure adequate ventilation.

-

Remove all sources of ignition.

-

Wear appropriate PPE.

-

Absorb the spill with an inert material (e.g., sand, earth, vermiculite) and place it in a suitable container for disposal.[4]

-

Do not allow the chemical to enter drains or waterways.

Experimental Protocols

This compound is a versatile reagent in organic synthesis, primarily used in nucleophilic substitution and elimination reactions.

Representative Experimental Protocol: Elimination Reaction with Sodium Methoxide

This protocol describes a general procedure for the elimination reaction of this compound with sodium methoxide to yield a mixture of hexene isomers.

Materials:

-

This compound

-

Sodium methoxide

-

Anhydrous methanol

-

Round-bottom flask with a reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Drying agent (e.g., anhydrous magnesium sulfate)

-

Rotary evaporator

Procedure:

-

Set up a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

-

In the flask, dissolve sodium methoxide in anhydrous methanol with stirring.

-

Add this compound dropwise to the stirred solution at room temperature.

-

After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Quench the reaction by carefully adding water.

-

Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether or pentane).

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

The crude product can be purified by distillation.

Visualizations

The following diagrams illustrate key workflows for handling and using this compound in a laboratory setting.

Caption: General laboratory workflow for handling this compound.

Caption: Workflow for a representative elimination reaction of this compound.

References

- 1. A Scalable Protocol for the Regioselective Alkylation of 2-Methylcyclohexane-1,3-dione with Unactivated sp3 Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C6H13I | CID 33019 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Effects of 2-iodohexadecanal in the physiology of thyroid cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. quora.com [quora.com]

- 5. d.web.umkc.edu [d.web.umkc.edu]

- 6. web.mnstate.edu [web.mnstate.edu]

- 7. apps.dtic.mil [apps.dtic.mil]

Solubility of 2-Iodohexane in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of 2-iodohexane in common organic solvents. Understanding the solubility of this alkyl halide is crucial for its application in organic synthesis, reaction kinetics, purification processes, and formulation development. This document outlines its expected solubility based on physicochemical principles, presents a comprehensive experimental protocol for quantitative determination, and provides a visual representation of the experimental workflow.

Core Principles of this compound Solubility

The solubility of a compound is fundamentally governed by the principle of "like dissolves like," which posits that substances with similar polarities and intermolecular forces will be miscible.[1][2][3] this compound, an alkyl halide, is a relatively nonpolar molecule. The primary intermolecular forces at play are the weak van der Waals forces, specifically London dispersion forces.[4][5] Consequently, its solubility is expected to be highest in nonpolar and weakly polar organic solvents where the intermolecular interactions are of a similar nature and strength.[5]

Quantitative Solubility Data

As specific quantitative solubility data for this compound in various organic solvents is not extensively published, the following table provides a qualitative summary of its expected solubility based on the principles of chemical polarity and intermolecular forces. For precise quantitative measurements, the experimental protocol outlined in the subsequent section should be employed.

| Solvent Class | Common Solvents | Expected Solubility of this compound | Predominant Intermolecular Forces in Solvent |

| Alkanes | Hexane, Heptane, Cyclohexane | High / Miscible | London Dispersion Forces |

| Aromatic Hydrocarbons | Toluene, Benzene, Xylene | High / Miscible | London Dispersion Forces, Pi-stacking |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | High / Miscible | Dipole-Dipole, London Dispersion Forces |

| Halogenated Solvents | Dichloromethane, Chloroform, Carbon tetrachloride | High / Miscible | Dipole-Dipole, London Dispersion Forces |

| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Moderate to High | Dipole-Dipole, London Dispersion Forces |

| Esters | Ethyl acetate | Moderate to High | Dipole-Dipole, London Dispersion Forces |

| Alcohols | Methanol, Ethanol, Isopropanol | Moderate | Hydrogen Bonding, Dipole-Dipole, London Dispersion Forces |

| Polar Aprotic Solvents | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | Low to Moderate | Dipole-Dipole, London Dispersion Forces |

| Water | H₂O | Very Low / Immiscible | Hydrogen Bonding |

Experimental Protocol for Determining the Solubility of this compound

The gold standard for experimentally determining the equilibrium solubility of a compound is the Saturation Shake-Flask (SSF) method .[7] This method is valued for its simplicity and its ability to achieve a true thermodynamic equilibrium.[7] The following protocol provides a detailed methodology for determining the solubility of this compound in a given organic solvent.

I. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Glass vials or flasks with airtight seals

-

Orbital shaker or magnetic stirrer with temperature control

-

Constant temperature bath or incubator

-

Centrifuge

-

Syringe filters (chemically inert, e.g., PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Refractive Index) or Gas Chromatography (GC) system.

II. Procedure

-

Preparation of the Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed glass vial or flask. The presence of undissolved this compound is essential to ensure that the solution reaches saturation.

-

-

Equilibration:

-

Place the sealed vial in a constant temperature bath or incubator set to the desired experimental temperature (e.g., 25 °C or 37 °C).[7]

-

Agitate the mixture using an orbital shaker or magnetic stirrer for a sufficient period to allow the system to reach equilibrium. This typically requires 24 to 48 hours.[7] It is advisable to perform preliminary experiments to determine the minimum time required to reach equilibrium by taking measurements at different time points (e.g., 24, 48, and 72 hours) and ensuring the concentration of this compound in the solution remains constant.

-

-

Phase Separation:

-

Once equilibrium is achieved, cease agitation and allow the undissolved this compound to settle.

-

To effectively separate the saturated solution from the excess solute, centrifuge the vial at a high speed.[1][8]

-

Carefully withdraw a clear aliquot of the supernatant using a syringe and immediately filter it through a chemically inert syringe filter (e.g., 0.22 µm PTFE) to remove any remaining microscopic particles.[1] This step is critical to prevent artificially high solubility measurements.

-

-

Quantification of Solute:

-

Accurately dilute the filtered saturated solution with the same organic solvent using volumetric glassware to bring the concentration of this compound within the linear range of the analytical instrument.

-

Analyze the diluted sample using a pre-calibrated HPLC or GC method to determine the concentration of this compound. A calibration curve should be generated using standard solutions of this compound of known concentrations.[1]

-

-

Data Reporting:

-

Calculate the solubility of this compound in the solvent, taking into account the dilution factor.

-

Report the solubility in standard units such as grams per 100 mL ( g/100 mL), milligrams per milliliter (mg/mL), or moles per liter (mol/L) at the specified temperature.

-

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. Khan Academy [khanacademy.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. pharmacy.uobasrah.edu.iq [pharmacy.uobasrah.edu.iq]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

The Advent of a Key Alkyl Halide: A Technical Guide to the Discovery and First Synthesis of 2-Iodohexane

For Immediate Release

This technical guide provides a comprehensive overview of the historical context and the first documented, high-yield synthesis of 2-iodohexane, a significant secondary alkyl iodide in organic synthesis. This document is intended for researchers, scientists, and professionals in drug development and chemical manufacturing, offering detailed experimental protocols, quantitative data, and a logical visualization of the synthesis pathway.

Introduction: The Rise of Alkyl Iodides

The systematic synthesis of haloalkanes emerged as a cornerstone of organic chemistry in the 19th century, enabling the transformation of simple alkanes into a wide array of functionalized molecules. Among these, alkyl iodides have proven to be particularly valuable due to the high reactivity of the carbon-iodine bond, making them excellent substrates for nucleophilic substitution and elimination reactions. While the synthesis of simple alkyl iodides like methyl iodide was reported as early as 1835 by Dumas and Peligot, the specific discovery and synthesis of more complex isomers such as this compound came later with the development of more sophisticated synthetic methodologies.

Properties of this compound

This compound is a colorless to light-yellow liquid with the chemical formula C₆H₁₃I. As a secondary iodoalkane, its reactivity is influenced by the steric hindrance around the carbon-iodine bond. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₁₃I | --INVALID-LINK-- |

| Molecular Weight | 212.07 g/mol | --INVALID-LINK-- |

| Boiling Point | 171.5 °C at 760 mmHg | --INVALID-LINK-- |

| Density | 1.444 g/cm³ | --INVALID-LINK-- |

| Refractive Index | 1.494 | --INVALID-LINK-- |

| Flash Point | 55.1 °C | --INVALID-LINK-- |

The First High-Yield Synthesis: From Alkene to Alkyl Iodide

While earlier, less documented preparations may exist, a significant milestone in the synthesis of this compound was the development of a high-yield method from an alkene precursor. A well-documented and reliable procedure was published in Organic Syntheses, a peer-reviewed collection of detailed experimental methods. This approach, based on the hydroiodination of 1-hexene, provided a practical and efficient route to this compound.

Reaction Principle

The synthesis involves the electrophilic addition of hydrogen iodide (HI) to 1-hexene. The hydrogen iodide is generated in situ from the reaction of potassium iodide (KI) with a strong, non-volatile acid, typically phosphoric acid (H₃PO₄). According to Markovnikov's rule, the hydrogen atom adds to the carbon atom that already has the greater number of hydrogen atoms (C1), while the iodide ion adds to the more substituted carbon atom (C2), resulting in the formation of this compound as the major product.

Experimental Protocol

The following protocol is adapted from the procedure described in Organic Syntheses for the analogous preparation of iodoalkanes from alkenes.[1]

Materials:

-

1-Hexene

-

Potassium Iodide (KI)

-

95% Orthophosphoric Acid (H₃PO₄)

-

Diethyl Ether

-

10% Aqueous Sodium Thiosulfate Solution (Na₂S₂O₃)

-

Saturated Sodium Chloride Solution (Brine)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

To a mixture of potassium iodide and 95% orthophosphoric acid in a suitable reaction flask equipped with a stirrer, reflux condenser, and thermometer, 1-hexene is added.

-

The reaction mixture is stirred and heated (e.g., at 80°C) for a period of time (e.g., 3 hours) to ensure complete reaction.

-

After cooling, the mixture is diluted with water and the product is extracted with diethyl ether.

-

The ether extract is washed with a 10% aqueous sodium thiosulfate solution to remove any unreacted iodine, followed by a wash with saturated sodium chloride solution.

-

The organic layer is dried over anhydrous sodium sulfate.

-

The diethyl ether is removed by distillation, and the crude this compound is purified by fractional distillation under reduced pressure.

Quantitative Data

The synthesis of this compound from 1-hexene via this method is reported to be highly efficient.

Table 2: Synthesis of this compound from 1-Hexene - Quantitative Data

| Parameter | Value | Source |

| Starting Material | 1-Hexene | --INVALID-LINK-- |

| Reagents | KI, H₃PO₄ | --INVALID-LINK-- |

| Product | This compound | --INVALID-LINK-- |

| Yield | 94.5% | --INVALID-LINK-- |

Visualization of the Synthesis Pathway

The logical flow of the first high-yield synthesis of this compound from 1-hexene can be visualized as a straightforward, two-step process involving the in situ generation of the reactive species followed by the electrophilic addition to the alkene.

Conclusion

The development of a practical and high-yield synthesis for this compound from 1-hexene marked a significant advancement in the accessibility of this versatile secondary alkyl iodide. This method, documented in Organic Syntheses, stands as a testament to the evolution of synthetic organic chemistry, providing a reliable pathway for the preparation of key intermediates used in further chemical transformations. The principles of this synthesis continue to be relevant in modern organic chemistry education and practice.

References

An In-depth Technical Guide to the Thermochemical Properties of 2-Iodohexane

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Iodohexane is a secondary iodoalkane, a six-carbon chain with an iodine atom at the second position. Its chemical formula is C₆H₁₃I.[1] This compound and its isomers are of interest in organic synthesis and medicinal chemistry due to the reactivity of the carbon-iodine bond, making it a useful intermediate for introducing alkyl chains. A thorough understanding of the thermochemical properties of this compound is crucial for reaction engineering, process safety, and the development of quantitative structure-activity relationships in drug design. This guide provides a summary of the known physicochemical properties of this compound, outlines the experimental and theoretical methods for determining its key thermochemical properties, and presents estimated values based on established methodologies.

Physicochemical Properties of this compound

The fundamental physicochemical properties of this compound are summarized in Table 1. These values are essential for handling and modeling the behavior of the compound in various experimental and industrial settings.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₃I | [1] |

| Molecular Weight | 212.07 g/mol | [1] |

| Boiling Point | 171.5 °C at 760 mmHg | [2][3] |

| Melting Point | -68.15 °C (estimate) | [2] |

| Density | 1.444 g/cm³ | [2] |

| Vapor Pressure | 1.86 mmHg at 25 °C | [2] |

| Flash Point | 55.1 °C | [2] |

| Refractive Index | 1.494 | [3] |

Thermochemical Properties

Experimental Determination of Thermochemical Properties

The primary methods for the experimental determination of thermochemical data for organic liquids like this compound are calorimetry-based.

The standard enthalpy of formation of a compound is typically determined indirectly by measuring its enthalpy of combustion using a bomb calorimeter.[4][5] The process involves the complete combustion of a known mass of the substance in a constant-volume vessel (the "bomb") filled with excess oxygen under pressure.

Experimental Protocol: Combustion Calorimetry

-

Sample Preparation: A precisely weighed sample (typically 0.5-1.0 g) of high-purity this compound is placed in a crucible within the bomb. A small, known length of fuse wire is positioned to be in contact with the sample.[6]

-

Bomb Assembly: A small, known amount of distilled water is added to the bomb to saturate the internal atmosphere, ensuring that the water formed during combustion is in the liquid state. The bomb is then sealed and purged with oxygen to remove any nitrogen, and finally pressurized with pure oxygen to approximately 30 atm.[5][7]

-

Calorimeter Setup: The sealed bomb is submerged in a known mass of water in an insulated container (the calorimeter). The entire assembly is allowed to reach thermal equilibrium, and the initial temperature is recorded with high precision (to ±0.001 °C).[6]

-

Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water in the calorimeter is recorded at regular intervals until it reaches a maximum and then begins to cool.[7]

-

Calculation: The total heat released (q_total) is calculated from the observed temperature rise (ΔT) and the previously determined heat capacity of the calorimeter system (C_cal). Corrections are made for the heat released by the combustion of the fuse wire and for the formation of any side products like nitric acid. The constant volume heat of combustion (ΔU_comb) is then calculated.

-

Conversion to Enthalpy: The standard enthalpy of combustion (ΔH°_comb) is calculated from ΔU_comb using the relationship ΔH = ΔU + Δn_gasRT, where Δn_gas is the change in the number of moles of gas in the combustion reaction.

-

Enthalpy of Formation Calculation: The standard enthalpy of formation of this compound is then calculated using Hess's Law, by combining the experimental ΔH°_comb with the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).

Adiabatic calorimetry is a highly accurate method for measuring the heat capacity of liquids as a function of temperature.[8][9] The principle is to supply a known quantity of heat to the sample and measure the resulting temperature increase under conditions where no heat is exchanged with the surroundings.[9]

Experimental Protocol: Adiabatic Calorimetry

-

Calorimeter and Sample Preparation: A known mass of this compound is sealed in a sample vessel, which is equipped with a heater and a temperature sensor. This vessel is placed inside an adiabatic shield.[8]

-

Adiabatic Conditions: The temperature of the adiabatic shield is continuously adjusted to match the temperature of the sample vessel. This minimizes the temperature gradient between the vessel and its surroundings, thereby preventing heat loss.[8][9]

-

Heating and Measurement: A precisely measured amount of electrical energy (Q) is supplied to the sample heater over a defined period, causing the temperature of the sample to rise. The temperature of the sample is monitored continuously, and the temperature increase (ΔT) is accurately determined.[8]

-

Heat Capacity Calculation: The heat capacity of the sample is calculated from the electrical energy input and the measured temperature rise, after correcting for the heat capacity of the sample vessel itself. This process is repeated over a range of temperatures to determine the temperature dependence of the heat capacity.

Theoretical Estimation of Thermochemical Properties

In the absence of experimental data, thermochemical properties can be estimated using theoretical methods. One of the most successful and widely used is Benson's Group Additivity method.[10][11]

This method is based on the principle that the thermochemical properties of a molecule can be approximated as the sum of the contributions of its constituent groups.[10] Each group's contribution, or Group Additivity Value (GAV), is an empirically derived value based on experimental data from a large set of related molecules.[11][12]

Estimation Protocol: Benson Group Additivity for ΔfH°

-

Molecular Decomposition: The this compound molecule is dissected into its constituent polyvalent atomic groups. The structure is CH₃-CH(I)-CH₂-CH₂-CH₂-CH₃.

-

Group Identification: The groups are identified as follows:

-

One C-(C)(H)₃ group (the terminal methyl group).

-

Three C-(C)₂(H)₂ groups (the methylene groups).

-

One C-(C)₂(H)(I) group (the secondary carbon bonded to the iodine atom).

-

One C-(C)(H)₃ group (the methyl group at the C2 position).

-

-

Summation of Group Additivity Values (GAVs): The GAVs for the enthalpy of formation of each group are obtained from established databases.[11][13] These values are then summed to estimate the total enthalpy of formation of the molecule.

Estimated Enthalpy of Formation for this compound (gas, 298.15 K):

| Group | Benson Notation | GAV (kJ/mol) | Count | Contribution (kJ/mol) |

| Methyl | C-(C)(H)₃ | -41.8 | 2 | -83.6 |

| Methylene | C-(C)₂(H)₂ | -20.9 | 3 | -62.7 |

| Secondary Iodide | C-(C)₂(H)(I) | 12.1* | 1 | 12.1 |

| Total Estimated ΔfH° | -134.2 |

*Note: The GAV for the C-(C)₂(H)(I) group is taken from the compilation by Holmes and Aubry, which extends Benson's method to include halogens.[13]

The principles of group additivity can also be applied to estimate the standard molar entropy (S°) and heat capacity (Cp).[10] However, the databases of GAVs for these properties, especially for halogenated compounds, are less extensive.

Alternatively, entropy can be understood from a statistical mechanics perspective using Boltzmann's formula, S = k ln(W), where 'k' is the Boltzmann constant and 'W' is the number of microstates corresponding to a given macrostate.[1][14] This illustrates that entropy is a measure of molecular disorder. Processes that increase the number of accessible microstates, such as the transition from a liquid to a gas, result in an increase in entropy.[14]

Heat capacity is related to the degrees of freedom (translational, rotational, and vibrational) of a molecule. As temperature increases, more energy is partitioned into these modes, particularly the vibrational modes, leading to an increase in heat capacity.[2]

Summary of Thermochemical Data

The following table summarizes the estimated thermochemical property for this compound based on the Benson group additivity method. It is important to note that this is a theoretical estimation and may differ from experimental values.

| Thermochemical Property | Estimated Value | Method |

| Standard Enthalpy of Formation (ΔfH°) | -134.2 kJ/mol (gas, 298.15 K) | Benson Group Additivity |

| Standard Molar Entropy (S°) | Not available | - |

| Heat Capacity (Cp) | Not available | - |

Conclusion

References

- 1. Entropy (statistical thermodynamics) - Wikipedia [en.wikipedia.org]